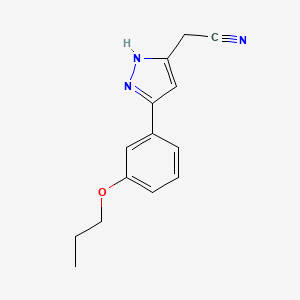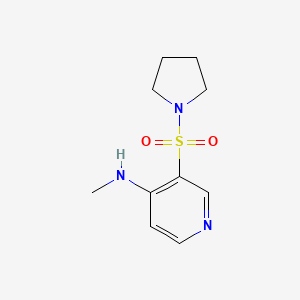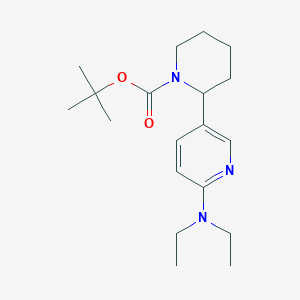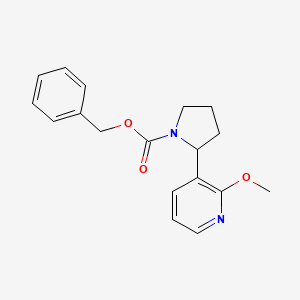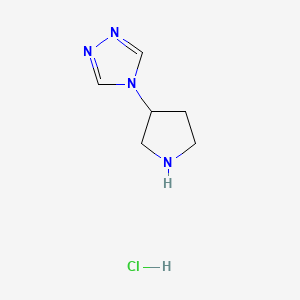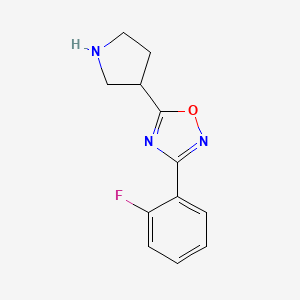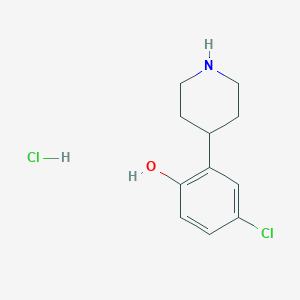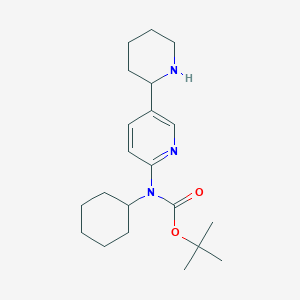
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl group, and a piperidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidinyl-pyridinyl intermediate, which is then coupled with a cyclohexyl group and finally protected with a tert-butyl carbamate group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmosphere and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of various functionalized compounds .
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .
Medicine
It can be used in the synthesis of drugs that target specific pathways or receptors in the body .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Cyclohexyl carbamate: Shares the cyclohexyl group but lacks the piperidinyl-pyridinyl moiety.
Piperidinyl-pyridinyl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its versatility in synthetic applications and potential in various research fields make it a valuable compound for further exploration .
Properties
Molecular Formula |
C21H33N3O2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-(5-piperidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h12-13,15,17-18,22H,4-11,14H2,1-3H3 |
InChI Key |
ZMWOCFFAENDUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




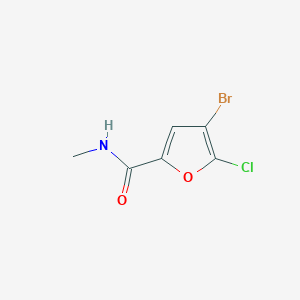
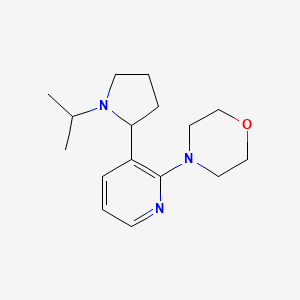
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)

